Zamzetoclax

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C38H46ClN5O6S |

|---|---|

Poids moléculaire |

736.3 g/mol |

Nom IUPAC |

N-[(3'R,4S,6'R,7'S,8'Z,11'S)-7-chloro-7'-methoxy-11'-methyl-13',15'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,13,16(25),17,19(24)-pentaene]-13'-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C38H46ClN5O6S/c1-24-7-5-9-33(48-3)29-13-10-27(29)19-44-22-38(16-6-8-25-17-28(39)12-14-31(25)38)23-50-34-15-11-26(18-32(34)44)35(45)41-51(47,21-24)42-36(46)30-20-43(2)40-37(30)49-4/h5,9,11-12,14-15,17-18,20,24,27,29,33H,6-8,10,13,16,19,21-23H2,1-4H3,(H,41,42,45,46,47)/b9-5-/t24-,27-,29+,33-,38-,51?/m0/s1 |

Clé InChI |

GRGIAFGOQJYTKU-IEWOJIIMSA-N |

SMILES isomérique |

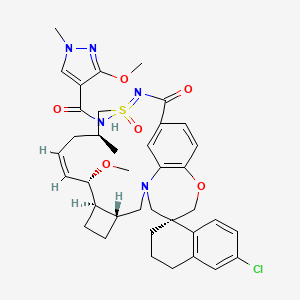

C[C@H]1C/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)N=S(=O)(C1)NC(=O)C7=CN(N=C7OC)C)OC |

SMILES canonique |

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)N=S(=O)(C1)NC(=O)C7=CN(N=C7OC)C)OC |

Origine du produit |

United States |

Foundational & Exploratory

The Cellular Target of Zamzetoclax: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamzetoclax (formerly GS-9716) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). As a member of the B-cell lymphoma 2 (BCL-2) family, MCL-1 is a critical regulator of the intrinsic apoptotic pathway and its overexpression is implicated in the survival and therapeutic resistance of various cancers. This compound was under investigation as a therapeutic agent for solid malignancies; however, its clinical development has been discontinued (B1498344). This guide provides a detailed overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Introduction: The Role of MCL-1 in Apoptosis

The BCL-2 family of proteins are central regulators of programmed cell death, or apoptosis. This family includes both pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1). The balance between these opposing factions dictates the cell's fate. In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade. However, in response to cellular stress or damage, pro-apoptotic "BH3-only" proteins are upregulated and bind to the anti-apoptotic proteins, liberating the effector proteins BAX and BAK. Activated BAX and BAK then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, which execute the apoptotic program.

MCL-1 is a key anti-apoptotic protein that primarily functions by sequestering the pro-apoptotic proteins BAK, BIM, and NOXA.[1] Its rapid turnover allows for tight regulation of cell survival. Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis and develop resistance to chemotherapy and other targeted therapies.[2]

This compound: A Selective MCL-1 Inhibitor

This compound is an orally bioavailable small molecule designed to selectively bind to the BH3-binding groove of MCL-1.[3][4] By occupying this groove, this compound competitively displaces pro-apoptotic proteins, such as BIM and BAK. This disruption of the MCL-1/pro-apoptotic protein complex unleashes the apoptotic signaling cascade, leading to cancer cell death.

Quantitative Data

While extensive data on this compound is not publicly available due to its discontinued development, the following table summarizes its reported cellular activity. For comparison, data for other well-characterized MCL-1 inhibitors are also included.

| Compound | Target | Assay Type | Value | Cell Line/System | Reference |

| This compound (GS-9716) | MCL-1 | Growth Inhibition | Median GI50 = 470 nM | Breast Cancer Cells | [5] |

| Growth Inhibition | Median GI50 = 30 nM | Hematological Cells | [5] | ||

| S63845 | MCL-1 | Binding Affinity (Kd) | 0.19 nM | Biochemical Assay | [6] |

| Binding Affinity (Ki) | < 1.2 nM | Biochemical Assay | [6] | ||

| A-1210477 | MCL-1 | Binding Affinity (Ki) | 0.45 nM | Biochemical Assay | [7] |

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound and other MCL-1 inhibitors is centered on the disruption of protein-protein interactions within the intrinsic apoptotic pathway.

Experimental Protocols

The characterization of MCL-1 inhibitors like this compound involves a series of biochemical and cell-based assays to determine binding affinity, cellular potency, and the induction of apoptosis.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is commonly used to measure the binding affinity of an inhibitor to its target protein in a high-throughput format.

Principle: TR-FRET technology is based on the transfer of energy between two fluorophores, a donor (e.g., Terbium) and an acceptor (e.g., a fluorescent dye), when they are in close proximity.[8][9] In the context of MCL-1, a terbium-labeled anti-His antibody binds to a His-tagged MCL-1 protein (donor), and a dye-labeled peptide ligand (e.g., a BH3 peptide) binds to MCL-1 (acceptor). When the donor is excited, it transfers energy to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts the MCL-1/ligand interaction will decrease the FRET signal.

Protocol:

-

Reagent Preparation: Dilute recombinant His-tagged MCL-1 protein, dye-labeled peptide ligand, and terbium-labeled anti-His antibody in TR-FRET assay buffer.

-

Inhibitor Dilution: Prepare a serial dilution of this compound or the test compound.

-

Assay Plate Setup: In a 384-well plate, add the test compound, followed by the MCL-1 protein and the dye-labeled peptide ligand.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Detection: Add the terbium-labeled anti-His antibody and incubate for another period (e.g., 1 hour).

-

Measurement: Read the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with an MCL-1 inhibitor.[10]

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[11][12] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. Therefore, live cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with varying concentrations of this compound or a control compound for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[13] Cleavage of this substrate by activated caspases-3 or -7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol:

-

Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound or a control.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Express the results as a fold-change in caspase-3/7 activity compared to the vehicle-treated control.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of key proteins in the BCL-2 family following treatment with an MCL-1 inhibitor.[14]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BAX, BAK, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine changes in protein levels.

Conclusion

This compound is a selective inhibitor of the anti-apoptotic protein MCL-1. By disrupting the interaction of MCL-1 with pro-apoptotic proteins, this compound effectively triggers the intrinsic apoptotic pathway in cancer cells that are dependent on MCL-1 for survival. Although its clinical development has been halted, the study of this compound and other MCL-1 inhibitors continues to provide valuable insights into the critical role of MCL-1 in cancer and highlights its potential as a therapeutic target. The experimental methodologies outlined in this guide are fundamental to the preclinical characterization of this class of targeted anticancer agents.

References

- 1. Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of GS-9716 as Monotherapy and in Combination With Anticancer Therapies in Adults With Solid Malignancies | Clinical Research Trial Listing [centerwatch.com]

- 2. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 3. victoriacyanide.substack.com [victoriacyanide.substack.com]

- 4. Design of rigid protein–protein interaction inhibitors enables targeting of undruggable Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. columbiabiosciences.com [columbiabiosciences.com]

- 10. benchchem.com [benchchem.com]

- 11. kumc.edu [kumc.edu]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 14. benchchem.com [benchchem.com]

Zamzetoclax: A Technical Overview of a Discontinued BCL-2 Family Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zamzetoclax (formerly GS-9716) was an investigational, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) family of proteins, with a primary focus on myeloid cell leukemia-1 (MCL-1). Developed by Gilead Sciences, this compound aimed to induce apoptosis in cancer cells dependent on MCL-1 for survival. It progressed to Phase I clinical trials for the treatment of advanced solid malignancies, both as a monotherapy and in combination with other anti-cancer agents. However, in the second quarter of 2025, Gilead announced the discontinuation of the this compound development program.[1][2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, the rationale for its development, and a summary of its clinical investigation, presented as a case study of a discontinued (B1498344) MCL-1 inhibitor.

Introduction to BCL-2 Family Protein Inhibition

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[3] This family includes both pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1, BCL-w, and BFL-1/A1). In cancer, the overexpression of anti-apoptotic BCL-2 family members is a common mechanism of survival and resistance to therapy. By sequestering pro-apoptotic proteins, these anti-apoptotic proteins prevent the initiation of programmed cell death.

MCL-1 is a frequently overexpressed anti-apoptotic protein in various hematologic and solid tumors, and its amplification is associated with poor prognosis and resistance to conventional cancer therapies.[4] Therefore, the development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins to antagonize MCL-1 has been a significant focus in oncology drug discovery.

This compound (GS-9716): A Profile

This compound was designed as a potent and selective inhibitor of MCL-1.[5] By binding to the hydrophobic groove of MCL-1, this compound was intended to displace pro-apoptotic proteins, thereby liberating them to activate the downstream apoptotic cascade, leading to cancer cell death.

Mechanism of Action

The proposed mechanism of action for this compound is centered on the specific inhibition of MCL-1. This action restores the cell's natural apoptotic machinery.

Preclinical Data Summary

While specific quantitative binding affinity and selectivity data for this compound (e.g., Ki or IC50 values) have not been extensively published in peer-reviewed literature, it was positioned as a selective MCL-1 inhibitor. The preclinical development would have involved a suite of biochemical and cell-based assays to determine its potency and selectivity against a panel of BCL-2 family members.

Table 1: Hypothetical Preclinical Characterization of an MCL-1 Inhibitor like this compound

| Assay Type | Parameter Measured | BCL-2 Family Member | Expected Result for a Selective MCL-1 Inhibitor |

| Biochemical Assays | |||

| Competitive Binding Assay | Ki (nM) | MCL-1 | Low nM |

| BCL-2 | >1000 nM | ||

| BCL-xL | >1000 nM | ||

| BCL-w | >1000 nM | ||

| Cell-Based Assays | |||

| Cell Viability Assay | IC50 (nM) | MCL-1 Dependent Cell Line | Potent (Low nM) |

| BCL-2 Dependent Cell Line | Inactive (>10,000 nM) | ||

| BCL-xL Dependent Cell Line | Inactive (>10,000 nM) | ||

| Apoptosis Induction | % Apoptotic Cells | MCL-1 Dependent Cell Line | Significant increase |

| Co-immunoprecipitation | Disruption of MCL-1/BIM interaction | MCL-1/BIM | Disruption observed |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the following are standard methodologies used in the characterization of BCL-2 family inhibitors.

Biochemical Binding Affinity Assay (e.g., TR-FRET)

This assay quantitatively measures the binding affinity of an inhibitor to a specific BCL-2 family protein.

Cell-Based Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after treatment with an inhibitor.

Protocol:

-

Cell Culture: Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Co-immunoprecipitation (Co-IP)

This technique is used to demonstrate that the inhibitor disrupts the interaction between MCL-1 and its pro-apoptotic binding partners (e.g., BIM) within the cell.

Protocol:

-

Cell Lysis: Treat cells with this compound or vehicle control, then lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for MCL-1.

-

Immune Complex Capture: Add protein A/G beads to pull down the MCL-1 and its interacting proteins.

-

Washing: Wash the beads to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against MCL-1 and pro-apoptotic proteins like BIM to assess the level of interaction.

Clinical Development and Discontinuation

This compound was being evaluated in a Phase I, open-label, multicenter study (NCT05006794) in patients with advanced solid malignancies.[6] The trial was designed to assess the safety, tolerability, and pharmacokinetics of this compound as a monotherapy and in combination with other anticancer agents, including docetaxel (B913) and sacituzumab govitecan.

In August 2025, Gilead Sciences announced the discontinuation of the this compound program.[1][2] The reasons for the discontinuation have not been publicly detailed but are part of a broader pipeline restructuring by the company.[1] The discontinuation of this compound adds to a list of other MCL-1 inhibitors that have faced challenges in clinical development, highlighting the difficulties in translating preclinical promise into clinical success for this target.[2]

Table 2: Overview of the this compound (GS-9716) Phase I Clinical Trial

| Clinical Trial Identifier | NCT05006794 |

| Phase | I |

| Study Design | Open-label, multi-center, dose-escalation and expansion |

| Patient Population | Adults with advanced solid malignancies |

| Interventions | - this compound monotherapy- this compound in combination with docetaxel- this compound in combination with sacituzumab govitecan |

| Primary Objectives | - To determine the maximum tolerated dose (MTD)- To characterize the safety and tolerability |

| Status | Terminated |

Conclusion and Future Perspectives

This compound was a promising MCL-1 inhibitor that, like many others targeting this challenging member of the BCL-2 family, ultimately did not proceed through clinical development. The discontinuation of this compound underscores the complexities of targeting MCL-1, which may include on-target toxicities and a narrow therapeutic window.

For the field of BCL-2 family protein inhibition, the experience with this compound and other discontinued MCL-1 inhibitors provides valuable lessons. Future efforts in this area will likely focus on developing inhibitors with improved selectivity and safety profiles, as well as on identifying patient populations most likely to benefit from MCL-1 inhibition through robust biomarker strategies. The story of this compound serves as an important case study for researchers and drug developers in the ongoing quest to effectively target the core apoptotic machinery in cancer.

References

- 1. Gilead Announces Findings From New Preclinical Study Evaluating Novel Class Of HIV Capsid Inhibitors - BioSpace [biospace.com]

- 2. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 3. aacr.org [aacr.org]

- 4. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 5. Facebook [cancer.gov]

- 6. GS-9716 + Anticancer Therapies for Advanced Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

Preclinical Profile of Zamzetoclax (GS-9716): An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamzetoclax (GS-9716) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). Upregulation of MCL1 is a key mechanism of cancer cell survival and resistance to therapy. This compound directly binds to MCL1, disrupting its interaction with pro-apoptotic proteins and thereby triggering the mitochondrial apoptosis pathway. This technical guide summarizes the key preclinical findings for this compound, presenting data on its in vitro and in vivo activity, mechanism of action, and synergistic potential with other anti-cancer agents. The development of this compound has since been discontinued.[1]

Introduction

The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., BIM, BAK, BAX) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL1). In many cancers, the overexpression of anti-apoptotic proteins like MCL1 allows tumor cells to evade apoptosis, contributing to tumorigenesis and therapeutic resistance.[2]

This compound was developed by Gilead Sciences as a targeted therapy to inhibit MCL1. By binding to MCL1, this compound displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, cancer cell death.[2] This document provides a comprehensive overview of the preclinical data that supported the initial clinical investigation of this compound.

In Vitro Activity

This compound has demonstrated potent and selective activity against a range of cancer cell lines, particularly those dependent on MCL1 for survival.

Cellular Viability

The potency of this compound was assessed across panels of hematological and breast cancer cell lines. The compound exhibited significant growth inhibition (GI) in both cancer types.[2]

| Cancer Type | Cell Line Panel | Median GI50 (nM) |

| Hematological Malignancies | Various | 30[2] |

| Breast Cancer | Various | 470[2] |

Mechanism of Action in Cell-Based Assays

-

Disruption of MCL1 Protein Dimers: In both hematological and solid tumor cell lines, this compound led to a dose-dependent reduction in the interaction between MCL1 and the pro-apoptotic proteins BIM and BAK.[2]

-

Induction of Apoptosis: The disruption of MCL1-BIM and MCL1-BAK dimers correlated with a dose-dependent increase in cleaved caspases, a key marker of apoptosis.[2]

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in several xenograft models of human cancers.

Monotherapy

This compound, administered orally, demonstrated significant tumor growth inhibition as a single agent in various dosing schedules.

| Cancer Model | Xenograft Type | Dosing Schedules | Outcome |

| Multiple Myeloma | H929 Cell Line Xenograft | Daily, Once per week, or 2 days on/5 days off | Significant tumor growth inhibition[2] |

| Triple-Negative Breast Cancer (TNBC) | HCC1187 & HCC70 Cell Line Xenografts | Daily, Once per week, or 2 days on/5 days off | Significant tumor growth inhibition[2] |

| Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) | Daily, Once per week, or 2 days on/5 days off | Significant tumor growth inhibition[2] |

Combination Therapy

This compound showed strong synergistic effects when combined with other anti-cancer therapies in preclinical models.

| Cancer Model | Combination Agent | Dosing Schedule | Outcome |

| Acute Myeloid Leukemia (AML) | Venetoclax | Not Specified | Robust in vitro synergy[2] |

| Triple-Negative Breast Cancer (TNBC) | Paclitaxel | Not Specified | Robust in vitro synergy[2] |

| TNBC | Paclitaxel | GS-9716: Oral, 2 days on/5 days off; Paclitaxel: IV, QW | Complete tumor regression in HCC1187 xenograft model[2] |

| TNBC | Paclitaxel | Not Specified | Similar complete response in PDX models[2] |

Pharmacokinetics

Preclinical studies indicated that this compound has favorable pharmacokinetic properties with good oral bioavailability across different species.[2] Specific quantitative data on parameters such as Cmax, Tmax, and half-life are not publicly available.

Experimental Protocols

While detailed, step-by-step protocols from primary publications are not available, the following methodologies can be inferred from the available data.

In Vitro Cell Viability Assay (Inferred)

-

Cell Culture: Cancer cell lines (hematological and breast cancer panels) are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into multi-well plates at a predetermined density.

-

Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: Plates are incubated for a standard period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a standard assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The GI50 (the concentration of drug that causes 50% reduction in cell growth) is calculated from the dose-response curves.

Protein Dimer Disruption Assay (Inferred)

-

Cell Treatment: Cancer cells are treated with varying concentrations of this compound for a specified time.

-

Cell Lysis: Cells are lysed to extract proteins.

-

Immunoprecipitation: An antibody targeting MCL1 is used to pull down MCL1 and its binding partners.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against BIM and BAK to assess the amount of these proteins co-precipitated with MCL1. A reduction in the BIM and BAK signal indicates disruption of the protein dimers.

Apoptosis Assay (Inferred)

-

Cell Treatment: Cancer cells are treated with this compound at various concentrations.

-

Cell Lysis: Protein extracts are prepared from the treated cells.

-

Western Blotting: The protein extracts are subjected to Western blotting using an antibody that specifically detects cleaved caspases (e.g., cleaved caspase-3), which are markers of apoptosis. An increase in the cleaved caspase signal indicates induction of apoptosis.

Xenograft Studies (Inferred)

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human cancer cells (e.g., H929, HCC1187, HCC70) or fragments from patient-derived tumors are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization: Mice are randomized into control and treatment groups.

-

Treatment Administration: this compound is administered orally according to the specified dosing schedule (daily, weekly, or cycled). For combination studies, the other agent (e.g., paclitaxel) is administered as per its standard route and schedule (e.g., intravenously, weekly).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze for biomarkers, such as MCL1-BIM/BAK dimer disruption and cleaved caspases, to confirm the mechanism of action in vivo.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in inducing apoptosis.

In Vitro Experimental Workflow

Caption: Workflow for in vitro characterization of this compound.

In Vivo Xenograft Study Workflow

Caption: General workflow for in vivo efficacy studies of this compound.

Conclusion

The preclinical data for this compound (GS-9716) demonstrated its potential as a potent and selective MCL1 inhibitor. It showed significant anti-tumor activity both as a monotherapy and in combination with other anti-cancer agents in a variety of cancer models. The mechanism of action was confirmed to be the on-target inhibition of MCL1, leading to the induction of apoptosis. These promising preclinical findings supported the advancement of this compound into Phase 1 clinical trials for the treatment of advanced solid tumors.[2] However, the clinical development of this compound was later discontinued.[1]

References

Zamzetoclax: A Technical Overview of a Potent and Selective MCL-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamzetoclax (also known as GS-9716) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that are crucial regulators of the intrinsic pathway of apoptosis.[3] Overexpression of MCL-1 is a common feature in various cancers and is associated with tumor progression and resistance to therapy, making it an attractive target for cancer treatment.[3][4] this compound was under development by Gilead Sciences for the treatment of solid malignancies, both as a monotherapy and in combination with other anticancer agents, before its discontinuation.[5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical data for this compound.

Chemical Structure and Properties

This compound is a complex macrocyclic molecule. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | N-[(3'R,4S,6'R,7'S,8'E,11'S)-7-chloro-7'-methoxy-11'-methyl-13',15'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ⁶-thia-1,14-diazatetracyclo[14.7.2.0³,⁶.0¹⁹,²⁴]pentacosa-8,13,16(25),17,19(24)-pentaene]-13'-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |

| Molecular Formula | C₃₈H₄₆ClN₅O₆S |

| CAS Number | 2388470-64-0 |

| Canonical SMILES | C[C@H]1C/C=C/--INVALID-LINK--Cl)COC6=C3C=C(C=C6)C(=O)N=S(=O)(C1)NC(=O)C7=CN(N=C7OC)C)OC |

| InChI | InChI=1S/C38H46ClN5O6S/c1-24-7-5-9-33(48-3)29-13-10-27(29)19-44-22-38(16-6-8-25-17-28(39)12-14-31(25)38)23-50-34-15-11-26(18-32(34)44)35(45)41-51(47,21-24)42-36(46)30-20-43(2)40-37(30)49-4/h5,9,11-12,14-15,17-18,20,24,27,29,33H,6-8,10,13,16,19,21-23H2,1-4H3,(H,41,42,45,46,47)/b9-5+/t24-,27-,29+,33-,38-,51?/m0/s1 |

| InChIKey | GRGIAFGOQJYTKU-YSCNSAAASA-N |

Physicochemical Properties (Computed)

| Property | Value |

| Molecular Weight | 736.3 g/mol |

| XLogP3 | 7.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 11 |

| Rotatable Bond Count | 6 |

| Exact Mass | 735.2857331 Da |

| Monoisotopic Mass | 735.2857331 Da |

| Topological Polar Surface Area | 133 Ų |

| Heavy Atom Count | 51 |

| Complexity | 1430 |

Note: The physicochemical properties listed above are computed and may differ from experimental values.

Mechanism of Action and Signaling Pathway

This compound functions as a BH3 mimetic, specifically targeting the anti-apoptotic protein MCL-1.[1] In healthy cells, a delicate balance between pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) proteins of the BCL-2 family governs the intrinsic pathway of apoptosis. In many cancer cells, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like MCL-1. These proteins sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

This compound binds with high affinity to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins like BIM and BAK.[1] This liberation of pro-apoptotic factors allows them to oligomerize at the mitochondrial membrane, leading to MOMP, the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular docking analysis of MCL-1 inhibitors for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

The Early Discovery and Development of Zamzetoclax (GS-9716): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamzetoclax (formerly GS-9716) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). As a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, MCL-1 is a key regulator of the intrinsic apoptotic pathway and is frequently overexpressed in a variety of hematologic and solid tumors, contributing to cancer cell survival and resistance to therapy.[1][2] this compound was developed by Gilead Sciences with the aim of restoring the natural process of apoptosis in cancer cells dependent on MCL-1 for survival. Despite showing promise in preclinical studies, the clinical development of this compound was discontinued (B1498344).[3] This technical guide provides a comprehensive overview of the early discovery and development of this compound, including its mechanism of action, preclinical data, and the context of its discontinuation.

Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway

This compound functions as a BH3 mimetic, targeting the BH3-binding groove of the MCL-1 protein.[2] In healthy cells, a delicate balance between pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, MCL-1) proteins governs the cell's fate. In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like MCL-1. MCL-1 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, which are critical steps in the apoptotic cascade.[4][5]

By binding to the BH3 groove of MCL-1 with high affinity, this compound displaces pro-apoptotic proteins, liberating them to trigger MOMP, the release of cytochrome c, and ultimately, apoptotic cell death.

Preclinical Development

In Vitro Activity

While specific binding affinity data (e.g., Ki or IC50 values) for this compound against MCL-1 are not publicly available in detail, its description as a "potent and selective" inhibitor suggests high affinity for its target with minimal activity against other Bcl-2 family members.[6] Preclinical evaluation of MCL-1 inhibitors typically involves a battery of in vitro assays to determine potency, selectivity, and mechanism of action.

Table 1: Summary of Preclinical In Vitro Data for this compound (GS-9716)

| Assay Type | Cell Lines | Endpoint | Result | Citation |

| Cell Viability | Hematological Cancer Cell Panel | GI50 | Median GI50 = 30 nM | [7] |

| Cell Viability | Breast Cancer Cell Panel | GI50 | Median GI50 = 470 nM | [7] |

Note: Detailed quantitative data from specific cell lines are not publicly available.

In Vivo Efficacy

Preclinical in vivo studies in xenograft models are critical for assessing the anti-tumor activity of a drug candidate. This compound demonstrated significant efficacy in triple-negative breast cancer (TNBC) xenograft models.[8]

Table 2: Summary of Preclinical In Vivo Efficacy of this compound (GS-9716)

| Tumor Model | Treatment | Dosing Schedule | Outcome | Citation |

| HCC1187 (TNBC Xenograft) | This compound + Paclitaxel | Not specified | Complete tumor growth inhibition | [7] |

| MDA-MB-468 (TNBC Xenograft) | This compound + Sacituzumab Govitecan | Not specified | Significant tumor growth inhibition | [8] |

Note: Specific dosing regimens and quantitative tumor growth inhibition percentages are not publicly available.

Clinical Development

This compound entered a Phase 1 clinical trial (NCT05006794) to evaluate its safety, tolerability, and pharmacokinetics in adults with advanced solid malignancies, both as a monotherapy and in combination with other anticancer agents.[9][10]

Table 3: Overview of the Phase 1 Clinical Trial for this compound (GS-9716)

| Parameter | Details |

| Trial Identifier | NCT05006794 |

| Title | A Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of GS-9716 as Monotherapy and in Combination With Anticancer Therapies in Adults With Solid Malignancies |

| Status | Terminated |

| Phase | Phase 1 |

| Study Design | Open-label, multi-center, dose-escalation and dose-expansion |

| Primary Objectives | To determine the maximum tolerated dose (MTD) or maximum administered dose of this compound. To characterize the safety and tolerability of this compound as monotherapy and in combination. |

| Patient Population | Adults with histologically or cytologically confirmed locally advanced or metastatic solid tumors for which no standard therapy is available or has failed. |

| Interventions | This compound monotherapy; this compound in combination with Docetaxel or Sacituzumab govitecan-hziy. |

The results of this clinical trial have not been publicly disclosed.

Discontinuation of Development

In August 2025, it was reported that Gilead Sciences had discontinued the development of this compound.[3] While an official, detailed statement from Gilead specifying the reasons for this decision is not publicly available, the discontinuation is consistent with a broader trend of challenges in the clinical development of MCL-1 inhibitors. A significant safety concern for this class of drugs is on-target cardiotoxicity.[11][12][13] MCL-1 plays a crucial role in the survival and function of cardiomyocytes, and its inhibition can lead to cardiac adverse events, often detected by an elevation in cardiac troponin levels.[11][12] Several other MCL-1 inhibitors have also been discontinued due to similar cardiotoxicity concerns.[1][14]

Experimental Protocols

Detailed protocols for the specific preclinical assays used in the development of this compound have not been published. However, the following sections describe standard methodologies for key experiments typically employed in the evaluation of MCL-1 inhibitors.

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[1][4][11]

-

Procedure:

-

Seed cells in a 96-well plate and treat with varying concentrations of the test compound (e.g., this compound) for a predetermined time.

-

Equilibrate the plate to room temperature.

-

Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents by orbital shaking for 30-60 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure luminescence using a luminometer.[15]

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft model.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nu/nu) are typically used to prevent rejection of human tumor cells.[16][17]

-

Cell Preparation and Implantation:

-

Culture human cancer cells (e.g., HCC1187) under sterile conditions.

-

Harvest cells in their exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.[18]

-

-

Treatment and Monitoring:

-

Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., this compound) and vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.

-

-

Endpoint Analysis:

-

The study is typically terminated when tumors in the control group reach a predetermined size.

-

Excise tumors for weighing and further pharmacodynamic analysis (e.g., target engagement, apoptosis markers).[19]

-

Conclusion

This compound (GS-9716) represents a well-characterized effort in the development of MCL-1 inhibitors for cancer therapy. Its potent and selective preclinical profile highlighted the potential of targeting MCL-1 in solid tumors. However, its discontinuation, likely due to the class-wide issue of cardiotoxicity, underscores the significant challenges that remain in translating the strong biological rationale for MCL-1 inhibition into safe and effective clinical treatments. Future efforts in this area will likely focus on developing MCL-1 inhibitors with an improved therapeutic window, potentially through intermittent dosing schedules, combination therapies, or novel drug delivery strategies to mitigate off-tumor toxicities.

References

- 1. captortherapeutics.com [captortherapeutics.com]

- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacr.org [aacr.org]

- 8. victoriacyanide.substack.com [victoriacyanide.substack.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Facebook [cancer.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. ncardia.com [ncardia.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. In-Vivo Cancer Therapeutic Testing Services - Molecular Immunologic & Translational Sciences (MITS) Core [med.virginia.edu]

- 16. benchchem.com [benchchem.com]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. blog.championsoncology.com [blog.championsoncology.com]

The Preclinical Pharmacodynamics of Zamzetoclax: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of zamzetoclax (formerly GS-9716), a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). Overexpression of MCL1 is a key mechanism of cancer cell survival and resistance to therapy, making it a critical target in oncology drug development. This document details the mechanism of action, in vitro and in vivo activity, and relevant experimental protocols for studying the pharmacodynamics of this compound and similar molecules. Despite its promising preclinical profile, the clinical development of this compound was discontinued (B1498344) by Gilead Sciences.[1]

Core Mechanism of Action

This compound functions as a BH3 mimetic, specifically targeting the BH3-binding groove of the MCL1 protein. By binding to MCL1, this compound displaces pro-apoptotic proteins, such as BIM and BAK, which are normally sequestered by MCL1.[2] This disruption leads to the activation of the mitochondrial apoptosis pathway, ultimately resulting in cancer cell death.[2]

Caption: MCL1 Signaling Pathway and this compound's Mechanism of Action.

Quantitative In Vitro Activity

This compound has demonstrated potent and selective activity against a range of cancer cell lines, particularly those dependent on MCL1 for survival. Its efficacy is quantified by the GI50, the concentration of the drug that causes 50% inhibition of cell growth.

| Cancer Type | Cell Line Panel | Median GI50 (nM) |

| Hematological Malignancies | Multiple Myeloma (e.g., H929) | 30[2] |

| Solid Tumors | Breast Cancer | 470[2] |

| Table 1: In Vitro Cell Viability of this compound in Cancer Cell Lines.[2] |

In Vivo Pharmacodynamics and Efficacy

Preclinical studies in xenograft models have confirmed the anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.

| Cancer Model | Dosing Schedule | Outcome |

| Multiple Myeloma (H929 xenograft) | Daily, once per week, or 2 days on/5 days off | Significant tumor growth inhibition[2] |

| Triple-Negative Breast Cancer (TNBC) (HCC1187, HCC70 xenografts) | Daily, once per week, or 2 days on/5 days off | Significant tumor growth inhibition[2] |

| TNBC Patient-Derived Xenograft (PDX) | Not specified | Significant tumor growth inhibition[2] |

| TNBC (HCC1187 xenograft) with Paclitaxel | This compound (oral, 2 days on/5 days off) + Paclitaxel (IV, QW) | Complete tumor regression[2] |

| Acute Myeloid Leukemia (AML) models | In combination with Venetoclax | Strong synergy[2] |

| Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models.[2] |

Pharmacodynamic studies in these in vivo models have shown a dose-dependent reduction of MCL1-BIM and MCL1-BAK protein dimers in tumor tissues, which correlates with an increase in apoptosis markers like cleaved caspase.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of an MCL1 inhibitor like this compound.

Caption: Experimental Workflow for Pharmacodynamic Evaluation.

Co-Immunoprecipitation for MCL1 Dimer Disruption

Objective: To determine if this compound disrupts the interaction between MCL1 and its pro-apoptotic binding partners (e.g., BIM, BAK).

Protocol:

-

Cell Culture and Treatment: Culture MCL1-dependent cancer cells to 70-80% confluency. Treat cells with a dose range of this compound or vehicle control for a predetermined time (e.g., 4-6 hours).

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing Lysates: Incubate cell lysates with Protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for MCL1 overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MCL1, BIM, and BAK. Detect with appropriate secondary antibodies and a chemiluminescent substrate. A decrease in the amount of BIM or BAK co-immunoprecipitated with MCL1 in this compound-treated cells compared to control indicates disruption of the protein-protein interaction.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the concentration-dependent effect of this compound on cancer cell viability and calculate the GI50 value.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically from low nM to high µM) for 72 hours.

-

ATP Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to vehicle-treated controls and plot the percentage of viability against the logarithm of the drug concentration. Fit the data to a four-parameter logistic regression model to determine the GI50 value.

Flow Cytometry for Apoptosis (Cleaved Caspase-3)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations and time points.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., 0.1% Triton X-100 or ice-cold methanol) to allow antibody access to intracellular proteins.

-

Intracellular Staining: Stain the cells with a fluorescently-conjugated antibody specific for the active (cleaved) form of Caspase-3.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells positive for cleaved Caspase-3 represents the apoptotic population.

Conclusion

This compound is a potent and selective MCL1 inhibitor with demonstrated preclinical activity in a variety of cancer models, including those for hematological malignancies and solid tumors. Its mechanism of action, involving the disruption of MCL1's sequestration of pro-apoptotic proteins, leads to the induction of apoptosis. While its clinical development has been discontinued, the preclinical data and the methodologies used to characterize its pharmacodynamics provide a valuable framework for the evaluation of other MCL1 inhibitors and BH3 mimetics in cancer drug discovery.

References

In Vitro Anti-Cancer Activity of Zamzetoclax: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamzetoclax (formerly GS-9716) is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1] MCL1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that plays a critical role in regulating the intrinsic pathway of apoptosis. Overexpression of MCL1 is a common feature in a variety of cancers and is associated with tumor progression and resistance to therapy. This compound was developed to counteract this survival mechanism by directly binding to MCL1, thereby inducing apoptosis in cancer cells dependent on this protein for survival. This technical guide provides a comprehensive overview of the in vitro anti-cancer activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. Although the clinical development of this compound has been discontinued, the preclinical data generated for this compound remain valuable for the broader understanding of MCL1 inhibition in oncology.

Quantitative Data Presentation

The in vitro efficacy of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data from these studies.

| Cell Line Type | Metric | Value | Reference |

| Hematological Cancer Cell Lines | Median GI50 | 30 nM | [1] |

| Breast Cancer Cell Lines | Median GI50 | 470 nM | [1] |

Table 1: Cellular Viability Inhibition by this compound. GI50 (50% growth inhibition) values represent the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively targeting and inhibiting the anti-apoptotic protein MCL1.[1] MCL1 sequesters pro-apoptotic proteins, such as BIM and BAK, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent apoptosis. By binding to the BH3-binding groove of MCL1, this compound disrupts the interaction between MCL1 and its pro-apoptotic binding partners. This leads to the release of BIM and BAK, which can then activate the apoptotic cascade, culminating in caspase activation and programmed cell death.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the anti-cancer activity of this compound. These protocols are based on standard laboratory procedures for evaluating MCL1 inhibitors.

Cell Viability Assay

This protocol describes the determination of the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines using a luminescence-based cell viability assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (GS-9716)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well clear-bottom, white-walled cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from wells containing medium only.

-

Normalize the data to the vehicle-treated control wells (set to 100% viability).

-

Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the GI50 value.

-

Co-Immunoprecipitation Assay for MCL1-BIM Interaction

This protocol is for assessing the ability of this compound to disrupt the interaction between MCL1 and BIM in cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-MCL1 antibody for immunoprecipitation

-

Anti-BIM antibody for western blotting

-

Protein A/G magnetic beads

-

SDS-PAGE gels and western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 4-6 hours).

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-MCL1 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with an anti-BIM antibody.

-

Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Analyze the intensity of the BIM band in the immunoprecipitated samples. A decrease in the BIM band intensity with increasing concentrations of this compound indicates disruption of the MCL1-BIM interaction.

-

Caspase Activity Assay

This protocol measures the activation of executioner caspases-3 and -7, key markers of apoptosis, in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

96-well opaque-walled cell culture plates

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well opaque-walled plate as described for the cell viability assay.

-

Treat cells with a range of concentrations of this compound or vehicle control.

-

Incubate for a duration determined to be optimal for apoptosis induction (e.g., 24-48 hours).

-

-

Assay Protocol:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix the contents gently on a plate shaker for 30 seconds.

-

Incubate at room temperature for 1-3 hours, protected from light.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from wells with medium only.

-

Express the results as fold-change in caspase activity relative to the vehicle-treated control.

-

Conclusion

The preclinical in vitro data for this compound demonstrate its potency as a selective MCL1 inhibitor. It effectively reduces the viability of cancer cells, particularly those of hematological origin, by disrupting the MCL1-BIM interaction and inducing apoptosis. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of MCL1 inhibitors, which remains a critical area of research in oncology. While this compound development has been halted, the insights gained from its preclinical evaluation contribute to the ongoing efforts to therapeutically target the BCL-2 family of proteins in cancer.

References

Discontinuation of the Zamzetoclax Clinical Trial: A Technical Analysis

Foster City, CA – The clinical development of zamzetoclax (formerly GS-9716), a novel inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1), has been discontinued (B1498344) by Gilead Sciences. The decision, announced in the company's second-quarter 2025 update, follows a broader trend of challenges within the development of MCL1 inhibitors and a strategic pipeline prioritization by the company. This in-depth guide provides a comprehensive analysis of the available information surrounding the termination of the this compound clinical trial, aimed at researchers, scientists, and drug development professionals.

Rationale for Discontinuation

The termination of the this compound clinical program was not attributed to a specific safety concern but rather a strategic decision reflecting the challenging landscape of MCL1 inhibition and a portfolio review by Gilead.[1][2] The discontinuation was announced alongside the cessation of two other early-stage programs, indicating a move to concentrate resources on assets with a higher probability of success.[1][2]

This decision was likely influenced by the lack of compelling clinical efficacy observed with other MCL1 inhibitors in development. For instance, Amgen terminated a phase 1 study of its MCL1 inhibitor, tapotoclax, due to a lack of clinical efficacy.[3] The broader class of MCL1 inhibitors has faced significant hurdles, with several clinical-stage discontinuations by major pharmaceutical companies, including Prelude's PRT1419, AstraZeneca's AZD5991, and AbbVie's ABBV-467.[3] These collective setbacks suggest a potential class-wide difficulty in translating the potent preclinical anti-tumor activity of MCL1 inhibition into meaningful clinical benefit, a factor that likely weighed heavily in Gilead's decision.

This compound Clinical Trial Overview (NCT05006794)

This compound was being evaluated in a Phase 1a/b, open-label, multi-center study designed to assess its safety, tolerability, and pharmacokinetics as both a monotherapy and in combination with other anticancer agents in patients with advanced solid malignancies.[4][5][6][7][8][9]

Table 1: Summary of NCT05006794 Clinical Trial Design

| Parameter | Description |

| Official Title | A Phase 1a/b Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of GS-9716 as Monotherapy and in Combination With Anticancer Therapies in Subjects With Solid Malignancies.[8] |

| Primary Objectives | To determine the maximum tolerated dose (MTD) or maximum administered dose of this compound.[4][5][6][9][10] To characterize the safety and tolerability of this compound as a monotherapy and in combination with other anti-cancer therapies.[4][5][6][9][10] |

| Study Type | Interventional, Open-Label.[8] |

| Phase | Phase 1.[8] |

| Patient Population | Adults with histologically or cytologically confirmed locally advanced or metastatic solid tumors for which no standard therapy was available or had failed.[4][6] |

| Interventions | This compound (GS-9716) as monotherapy. This compound in combination with Docetaxel. This compound in combination with sacituzumab govitecan-hziy.[8][11] |

No quantitative data from this clinical trial has been publicly released.

Experimental Protocols

Detailed experimental protocols for the NCT05006794 trial are not publicly available. However, based on the study's listing on clinical trial registries, the following general methodologies were employed:

-

Dose Escalation: The trial was designed to follow a dose-escalation scheme to determine the MTD of this compound, both as a single agent and in combination therapies.

-

Safety and Tolerability Assessment: Standard safety monitoring would have been conducted, including the recording of adverse events (AEs) and serious adverse events (SAEs), graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

-

Pharmacokinetic Analysis: Blood samples were likely collected at various time points to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Anti-Tumor Activity: Tumor assessments, likely using imaging techniques such as CT or MRI, would have been performed at baseline and regular intervals to evaluate response to treatment based on criteria like RECIST 1.1.

The Mechanism of Action of MCL1 Inhibitors and Associated Challenges

MCL1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[12] Overexpression of anti-apoptotic proteins like MCL1 is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to therapy.[5][12] MCL1 inhibitors, such as this compound, are designed to bind to the BH3-binding groove of MCL1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This allows Bak and Bax to oligomerize and permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.

Despite the clear rationale for targeting MCL1, the development of inhibitors has been fraught with challenges:

-

On-Target Toxicity: MCL1 is also crucial for the survival of various healthy cells, including hematopoietic stem cells, cardiomyocytes, and neurons. Inhibition of MCL1 can therefore lead to on-target toxicities, such as myelosuppression and cardiac toxicity.[10]

-

Narrow Therapeutic Window: The need to achieve a therapeutic concentration that induces apoptosis in cancer cells without causing significant harm to healthy tissues results in a narrow therapeutic window, making dosing and patient selection critical and challenging.

-

Mechanisms of Resistance: Tumors can develop resistance to MCL1 inhibitors through various mechanisms, including the upregulation of other anti-apoptotic Bcl-2 family members or alterations in the apoptotic signaling pathway.

Visualizing the Core Concepts

To better illustrate the scientific principles and processes discussed, the following diagrams have been generated.

Conclusion

The discontinuation of the this compound clinical trial underscores the significant challenges in developing MCL1 inhibitors. While the preclinical rationale for targeting this anti-apoptotic protein remains strong, the translation into clinically meaningful outcomes has proven difficult for multiple candidates in this class. The decision by Gilead appears to be a strategic one, driven by the broader landscape of MCL1 inhibitor development and an internal portfolio assessment. For researchers and drug developers, the story of this compound and other MCL1 inhibitors serves as a critical case study in the complexities of targeting fundamental cellular processes like apoptosis and highlights the importance of a robust therapeutic window and manageable toxicity profiles for the successful development of novel cancer therapeutics. Future efforts in this space will likely require innovative approaches to patient selection, combination strategies, and toxicity management to unlock the full potential of MCL1 inhibition.

References

- 1. Gilead axes 3 drug programs, including Novo-partnered MASH treatment [biotechsnap.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 4. MCL1 Inhibitor Drug Clinical Trials & Commercialization [globenewswire.com]

- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 7. Facebook [cancer.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of GS-9716 as Monotherapy and in Combination With Anticancer Therapies in Adults With Solid Malignancies | Clinical Research Trial Listing [centerwatch.com]

- 10. ashpublications.org [ashpublications.org]

- 11. GS-9716 + Anticancer Therapies for Advanced Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 12. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Gilead's Discontinuation of Zamzetoclax: A Technical Analysis of a Strategic Decision in Oncology

Foster City, CA – In August 2025, Gilead Sciences announced the discontinuation of the clinical development of zamzetoclax (GS-9716), an investigatory small molecule inhibitor of the Myeloid Cell Leukemia-1 (MCL-1) protein.[1][2][3] The decision was part of a broader pipeline restructuring aimed at prioritizing assets with a higher probability of success.[1] This technical guide provides an in-depth analysis of the this compound program, including its scientific rationale, the challenges inherent in targeting MCL-1, and the strategic considerations that likely led to its termination.

Executive Summary

This compound was a Phase 1 asset being evaluated for the treatment of advanced solid tumors, both as a monotherapy and in combination with other anticancer agents.[3][4] The termination of its development was not publicly attributed to specific safety or efficacy data but rather to a strategic realignment of Gilead's oncology portfolio.[1] This decision underscores the significant hurdles faced in the clinical development of MCL-1 inhibitors, a class of drugs that has seen several discontinuations across the pharmaceutical industry.[2] This paper will delve into the mechanism of action of MCL-1 inhibitors, the known details of the this compound clinical trial, and the broader context of challenges in this therapeutic area.

The Role of MCL-1 in Cancer and its Therapeutic Targeting

Myeloid Cell Leukemia-1 (MCL-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. In healthy cells, MCL-1 is essential for normal cellular function and survival. However, in many cancers, MCL-1 is overexpressed, allowing malignant cells to evade programmed cell death (apoptosis) and contributing to tumor progression and resistance to therapy.

The therapeutic strategy behind MCL-1 inhibitors like this compound is to disrupt the interaction of MCL-1 with pro-apoptotic proteins such as BIM, BAK, and BAX. By inhibiting MCL-1, these drugs are designed to restore the natural apoptotic pathway, leading to the selective death of cancer cells that are dependent on MCL-1 for their survival.

This compound (GS-9716) Clinical Development Program

Gilead initiated a Phase 1a/b, open-label, multi-center study (NCT05006794) to evaluate the safety, tolerability, and pharmacokinetics of this compound.[5][6][7] The trial was designed to test the drug as both a monotherapy and in combination with other anti-cancer agents in patients with advanced solid malignancies.[5][6][7]

Experimental Protocols

While specific procedural details are proprietary, the clinical trial design outlined in public registries provides a framework for the intended experimental approach.

Study Design:

-

Phase 1a (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the recommended Phase 1b dose of this compound as monotherapy and in combination with docetaxel (B913) or sacituzumab govitecan-hziy.

-

Phase 1b (Dose Expansion): To evaluate the safety and preliminary anti-tumor activity of this compound at the determined dose in specific patient cohorts with advanced solid tumors.

Key Inclusion Criteria:

-

Histologically or cytologically confirmed unresectable metastatic or locally advanced solid tumors refractory to standard therapies.

-

ECOG performance status of 0 or 1.

-

Adequate organ function (hematologic, renal, and hepatic).

Key Exclusion Criteria:

-

Prior treatment with an MCL-1 inhibitor.

-

Significant cardiovascular disease.

-

Active, uncontrolled infections.

Data Presentation

As of the date of discontinuation, no quantitative efficacy or detailed safety data from the NCT05006794 study have been publicly released by Gilead. Therefore, a tabular summary of clinical outcomes cannot be provided. The decision to halt development was framed within a larger portfolio review, suggesting the rationale may be multifactorial and not necessarily linked to a single, acute safety or efficacy signal.

Challenges in the Clinical Development of MCL-1 Inhibitors

The discontinuation of this compound is reflective of a broader trend of challenges in the development of MCL-1 inhibitors. Several other companies have also halted or terminated their MCL-1 inhibitor programs in early-stage clinical trials.[2]

Key Challenges Include:

-

On-Target Toxicities: MCL-1 is crucial for the survival of various healthy cell types, including cardiomyocytes and hematopoietic stem cells. Inhibition of MCL-1 can therefore lead to cardiac and hematologic toxicities, creating a narrow therapeutic window.

-

Pharmacokinetic and Pharmacodynamic Complexity: Achieving sustained and targeted inhibition of MCL-1 in tumor tissues while minimizing systemic exposure and off-target effects is a significant formulation and dosing challenge.

-

Biomarker Development: Identifying patient populations most likely to respond to MCL-1 inhibition remains an area of active research. The lack of a validated predictive biomarker can complicate clinical trial design and interpretation of results.

-

Competitive Landscape: While challenging, the field of apoptosis-targeting drugs is evolving. The success of BCL-2 inhibitors like venetoclax (B612062) has set a high bar for novel agents in this space.

Conclusion

The discontinuation of this compound by Gilead Sciences is a strategic decision rooted in the complexities of targeting the MCL-1 pathway and the competitive landscape of oncology drug development. While the absence of public data precludes a definitive analysis of the drug's specific clinical performance, the broader context of challenges faced by other MCL-1 inhibitors suggests that a high bar for both safety and efficacy was likely a key consideration. For researchers and drug developers, the this compound story serves as a critical case study in the ongoing effort to develop novel apoptosis-inducing agents, highlighting the need for innovative approaches to mitigate on-target toxicities and to identify the right patient populations for these targeted therapies.

References

- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]

- 5. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 6. Gilead Sciences, Inc. - Events & Presentations [investors.gilead.com]

- 7. Gilead Sciences, Inc. - Investor Relations [investors.gilead.com]

Methodological & Application

In Vitro Assay Protocols for the MCL-1 Inhibitor Zamzetoclax

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of Zamzetoclax, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). While this compound development has been discontinued, the methodologies outlined here are standard for characterizing MCL-1 inhibitors and can be adapted for other compounds targeting the BCL-2 family of proteins. The protocols cover essential assays for determining cell viability, induction of apoptosis, and target engagement.

Mechanism of Action of MCL-1 Inhibition